2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Overview
Description
The compound “2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione” is a type of heterocyclic compound . It is reported that systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are used in the treatment of various diseases, particularly cancer .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
- Research Findings : Compound 19, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, exhibited potent anti-tumor activity. Its IC50 values were 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .
- Research : Novel [1,2,4]triazolo[1,5-a]pyrimidines were designed as CDK2 inhibitors. Some derivatives significantly inhibited cell growth .
- Application : The targets involved in cellular processes can be inhibited to suppress parasitic growth .
- Recent Findings : Some derivatives with functional groups at C-2 and C-7 positions showed antiproliferative ability .
- Design : A new series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)[1,2,4]triazolo[1,5-a]-pyrimidines were synthesized .
Anti-Tumor Activity
CDK2 Inhibition
Anti-Parasitic Properties
Heterocyclic Scaffold Exploration
Thioglycoside Derivatives
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Future Directions
properties
IUPAC Name |
11-[(2-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-17-9-5-4-8-16(17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-6-2-1-3-7-15/h1-9,11,13H,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKIILZVELJJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione |
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